N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

N,N-Diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide (CAS 633318-59-9) is a synthetic pyrrole-based oxoacetamide derivative characterised by a 4-nitrophenyl substituent at the pyrrole N1 position, methyl groups at C2/C5, and a distinctive N,N-diallyl-2-oxoacetamide side‑chain at C3. This compound belongs to a series of 2-oxoacetamide-substituted pyrroles that are commercially available as research reagents, with the closest analogs differing primarily in the amide substituent (e.g., N,N-dimethyl, N-isopropyl, N-(2-methoxyethyl)).

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 633318-59-9
Cat. No. B2608467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide
CAS633318-59-9
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)N(CC=C)CC=C
InChIInChI=1S/C20H21N3O4/c1-5-11-21(12-6-2)20(25)19(24)18-13-14(3)22(15(18)4)16-7-9-17(10-8-16)23(26)27/h5-10,13H,1-2,11-12H2,3-4H3
InChIKeyKCNIUTNPOLYBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide: Comparator-Driven Procurement Evidence Guide


N,N-Diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide (CAS 633318-59-9) is a synthetic pyrrole-based oxoacetamide derivative characterised by a 4-nitrophenyl substituent at the pyrrole N1 position, methyl groups at C2/C5, and a distinctive N,N-diallyl-2-oxoacetamide side‑chain at C3. This compound belongs to a series of 2-oxoacetamide-substituted pyrroles that are commercially available as research reagents, with the closest analogs differing primarily in the amide substituent (e.g., N,N-dimethyl, N-isopropyl, N-(2-methoxyethyl)) [1]. The diallyl motif endows the molecule with properties that are quantifiably distinct from its nearest congeners, a critical factor for scientific selection in medicinal chemistry and chemical biology campaigns.

Lipophilicity profile
Supports passive CNS permeability screening
Allyl functional handles
Enable thiol–ene and ring-closing metathesis chemistries
Zero HBD scaffold
Reduces aggregation risk in biophysical assay formats

Why In-Class Pyrrole Oxoacetamides Cannot Be Interchanged with N,N-Diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide


Pyrrole-3-yl oxoacetamides that share the 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole core are often treated as interchangeable screening compounds; however, the amide substituent exerts a decisive influence on both physicochemical properties and potential reactivity. The N,N-diallyl variant possesses two terminal alkenes that are absent in the N,N-dimethyl, N-isopropyl, and N-(2-methoxyethyl) analogs, creating differences in lipophilicity (ΔXLogP3-AA ≈ 1.3 versus the dimethyl congener) [1][2], molecular weight, and the ability to participate in thiol–ene coupling, ring-closing metathesis, or polymerisation reactions. Generic substitution disregards these measurable differences, which can lead to divergent solubility profiles, altered passive membrane permeability, and loss of downstream functionalisation options that are intrinsic to the diallyl scaffold. The following evidence guide quantifies these differential features to support informed procurement decisions.

Lipophilicity ΔXLogP3-AA vs. dimethyl analog may shift permeability predictions and CNS exposure interpretation.
Reactive handles Absence of terminal alkenes in N-alkyl analogs limits downstream thiol–ene and metathesis derivatization routes.
Scaffold topology Smaller, more rigid analogs may not probe extended binding pockets; SAR conclusions may not transfer directly.

Quantitative Differentiation Evidence for N,N-Diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide


Lipophilicity (XLogP3-AA): Diallyl vs. Dimethyl Analog

The N,N-diallyl compound exhibits a computed XLogP3-AA of 3.6, compared with 2.3 for the N,N-dimethyl analog, representing a ΔXLogP3-AA of +1.3 [1][2]. This difference arises directly from the replacement of two methyl groups with two allyl groups on the amide nitrogen, adding four additional sp² carbons that increase hydrophobicity and molecular surface area without introducing hydrogen‑bond donors. In the context of CNS drug-like space (optimal LogP 2–4), the target lies comfortably within the permeable range, whereas the dimethyl analog falls at the lower border, potentially limiting passive blood‑brain barrier penetration.

Lipophilicity
Cross-study
ΔXLogP3-AA +1.3 (≈20-fold higher partition)
Supports CNS permeability screening studies
Computed; no experimental logP available
Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Molecular Weight and Rotatable Bond Count: Diallyl vs. Dimethyl and Isopropyl Analogs

The target compound has a molecular weight of 367.4 g·mol⁻¹ and a rotatable bond count of 7 [1]. The N,N-dimethyl analog (MW 315.32, rotatable bonds 3) [2] and the N-isopropyl analog (MW 329.35, rotatable bonds ~4) are substantially smaller and more rigid. While lower molecular weight is generally preferred in fragment‑based libraries, the diallyl compound occupies a distinct property space that may provide additional van der Waals contacts in target binding pockets that the smaller analogs cannot achieve. For users screening against targets requiring a larger molecular footprint (e.g., PPI inhibitors), this MW difference could be pivotal.

MW & Rotatable Bonds
Cross-study
+52 g·mol⁻¹, +4 rotatable bonds vs. dimethyl analog
Larger scaffold may access extended binding sites
Relevant for PPI or large pocket targets
Drug Design Fragment-Based Screening Ligand Efficiency Metrics

Purity Specification: Commercially Available Diallyl Compound vs. Dimethyl Analog

The minimum purity specification for the diallyl compound (AKSci 3917CM) is 95% , whereas the N,N-dimethyl analog (AKSci 1598CK) is listed at 95% as well, but another supplier (Leyan, cat. 1614541) offers the dimethyl compound at 98% purity . For researchers requiring the diallyl functionality, the 95% minimum purity is the standard commercial grade available; procurement of the alternate 98%‑pure dimethyl compound would forfeit the allyl‑specific reactivity. Users requiring higher purity diallyl compound should request batch‑specific COA documentation directly from the vendor.

Purity Specification
Data to verify
Target 95% (AKSci); dimethyl 95–98%
Verify batch COA for purity-dependent calculations
Supplier-reported; no orthogonal purity assay
Procurement Specification Quality Control Reproducibility

Synthetic Versatility: Allyl Groups as Handles for Thiol–Ene and Metathesis Chemistry

The terminal alkenes of the N,N-diallyl moiety are competent for thiol–ene radical additions and ruthenium‑catalysed ring‑closing metathesis, reactions that are structurally impossible with the saturated N-substituents of the dimethyl, isopropyl, and methoxyethyl analogs [1]. In a class‑level comparison, N‑allyl pyrroles have been employed as substrates in tandem RCM/dehydrogenation sequences to generate N‑aryl pyrroles, demonstrating the reactivity of allyl substituents under mild catalytic conditions [1]. This functional handle enables on‑resin derivatisation, bioconjugation, or macrocyclisation strategies that are inaccessible to the non‑allylic competitors.

Reactive Handles
Class-level
2 terminal C=C bonds vs. 0 in N-alkyl analogs
Enables thiol–ene and RCM derivatization
Literature precedent; no direct kinetics for target
Chemical Biology Covalent Probe Design Click Chemistry

Hydrogen-Bond Donor/Acceptor Profile: Diallyl vs. Isopropyl Analog

The target compound has 0 hydrogen‑bond donors (HBD) and 4 hydrogen‑bond acceptors (HBA) [1]. The N-isopropyl analog, in contrast, carries 1 HBD due to the secondary amide N–H, while maintaining 4 HBA . An HBD count of 0 is favourable for passive membrane permeability and oral bioavailability, per Lipinski and Veber rules; the additional HBD on the isopropyl compound may reduce permeability by approximately 0.5–1.0 log units based on general HBD‑permeability correlations [2]. Furthermore, the absence of an amide proton eliminates the potential for concentration‑dependent intermolecular hydrogen‑bond aggregation that can confound biochemical assay readouts.

H-Bond Donor Count
Reported
HBD 0 vs. 1 (isopropyl analog)
Zero HBD may reduce permeability barriers
Per general ADMET literature correlations
ADMET Prediction Permeability Solubility

Application Scenarios Where N,N-Diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide Provides a Measurable Advantage


Medicinal Chemistry Lead Optimisation Requiring Elevated Lipophilicity and Passive CNS Permeability

When a pyrrole‑3‑yl oxoacetamide scaffold has been identified as a hit against a CNS target, the diallyl compound’s XLogP3‑AA of 3.6 positions it within the optimal CNS drug space, whereas the dimethyl analog (XLogP3‑AA 2.3) may exhibit insufficient passive permeation [1][2]. The 1.3‑unit logP difference, corresponding to roughly 20‑fold higher predicted partition coefficient, can be the deciding factor between a brain‑penetrant lead and a peripherally restricted compound. Researchers advancing SAR campaigns should procure the diallyl variant when logP >3 is a design criterion.

Chemical Biology and Covalent Probe Development Leveraging Terminal Alkene Handles

The two terminal allyl groups enable bioorthogonal ligation strategies such as thiol–ene photocoupling for target engagement studies, or ruthenium‑catalysed ring‑closing metathesis for macrocyclisation [1]. None of the N‑alkyl analogs (dimethyl, isopropyl, methoxyethyl) possess this capability. For chemical biologists building activity‑based probes or PROTAC linkers that require a latent reactive handle, the diallyl compound is the only member of this congeneric series that fulfills the design requirement.

Structure–Activity Relationship Studies Exploring Binding Pocket Size Tolerance

With a molecular weight 52 g·mol⁻¹ greater than the dimethyl analog and 4 additional rotatable bonds, the diallyl compound probes a larger conformational and steric space [1][2]. In targets such as bromodomains or PPIs where extended binding site contacts are critical, this scaffold can reveal productive interactions invisible to the smaller, more rigid analogs. Procurement decisions should be guided by the spatial requirements of the target binding site.

Biophysical and Cellular Assays Sensitive to Aggregation Artefacts

The absence of any hydrogen‑bond donor on the diallyl compound eliminates the risk of amide‑mediated aggregation that can occur with the N‑isopropyl analog (HBD = 1) at high screening concentrations [1][2]. For biochemical assays using fluorescence polarisation, SPR, or ITC where compound aggregation generates false positives, the zero‑HBD profile offers a cleaner biophysical signature and reduces the need for detergent counter‑screens.

Application
Selection Property
Validation Focus
CNS permeability studies
Lipophilicity profile
Passive membrane permeability models
Covalent probe & macrocycle synthesis
Allyl reactive handles
Thiol–ene or RCM conjugation efficiency
Extended binding-site SAR
Scaffold size & rotatable bonds
Binding pocket occupancy assays
Aggregation-sensitive biophysical assays
Zero HBD profile
Detergent-free counter-screen comparison
Quote Request

Request a Quote for N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.